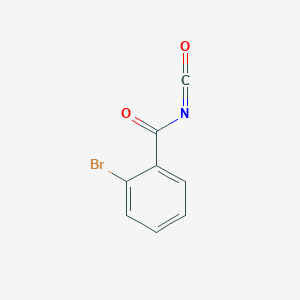

2-Bromobenzoyl isocyanate

Description

Properties

CAS No. |

62632-15-9 |

|---|---|

Molecular Formula |

C8H4BrNO2 |

Molecular Weight |

226.03 g/mol |

IUPAC Name |

2-bromobenzoyl isocyanate |

InChI |

InChI=1S/C8H4BrNO2/c9-7-4-2-1-3-6(7)8(12)10-5-11/h1-4H |

InChI Key |

WGFILESHIVMXAY-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)N=C=O)Br |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Electronic Differences

The table below compares 2-bromophenyl isocyanate with other aromatic and heterocyclic isocyanates:

| Compound | Molecular Formula | Molecular Weight | Substituent/Backbone | Key Electronic Effects |

|---|---|---|---|---|

| 2-Bromophenyl isocyanate | C₇H₄BrNO | 198.017 | Bromine (ortho) | Electron-withdrawing, enhances NCO reactivity |

| Phenyl isocyanate | C₇H₅NO | 119.12 | None | Less electrophilic NCO group |

| 2-Thienyl isocyanate | C₅H₃NOS | 139.15 | Thiophene ring | Electron-rich sulfur atom increases stability |

| 2-Furyl isocyanate | C₅H₃NO₂ | 123.09 | Furan ring | Oxygen lone pairs donate electron density |

Key Observations :

- The bromine atom in 2-bromophenyl isocyanate significantly increases its electrophilicity compared to unsubstituted phenyl isocyanate, accelerating reactions with nucleophiles .

- Heterocyclic analogs like 2-thienyl or 2-furyl isocyanate exhibit lower reactivity due to electron-donating heteroatoms (S, O), which stabilize the isocyanate group .

Industrial and Environmental Considerations

- Regulatory Status: Phenyl isocyanate derivatives are scrutinized under ecolabel standards (e.g., Nordic Swan) for foam production due to risks associated with isocyanates and halogenated blowing agents .

Research Findings and Data

Spectral Comparison

| Compound | IR NCO Stretch (cm⁻¹) | Mass Spectrometry (Base Peak, m/z) |

|---|---|---|

| 2-Bromophenyl isocyanate | 2270 | 198 (M⁺), 118 (C₆H₄Br⁺) |

| Phenyl isocyanate | 2265 | 119 (M⁺), 91 (C₆H₅⁺) |

| 2-Thienyl isocyanate | 2255 | 139 (M⁺), 111 (C₄H₃S⁺) |

Note: The bromine atom in 2-bromophenyl isocyanate shifts the NCO IR stretch slightly higher than phenyl isocyanate, reflecting increased polarization .

Preparation Methods

Phosgenation of 2-Bromobenzoic Acid Derivatives

The classical approach involves treating 2-bromobenzoyl chloride with metal cyanates under anhydrous conditions. A representative procedure from patent literature demonstrates:

Procedure

-

Dissolve 2-bromobenzoyl chloride (1.0 equiv) in dry dichloromethane (DCM) at 0°C.

-

Add sodium cyanate (1.2 equiv) portion-wise under nitrogen atmosphere.

-

Stir for 4–6 hours at ambient temperature.

-

Filter to remove NaCl precipitate.

-

Concentrate under reduced pressure to isolate 2-bromobenzoyl isocyanate.

Key Parameters

| Parameter | Value |

|---|---|

| Temperature | 0°C → 25°C |

| Reaction Time | 4–6 hours |

| Solvent | Dichloromethane |

| Yield | Not explicitly stated |

This method avoids phosgene but requires careful handling of moisture-sensitive reagents. The use of DCM facilitates easy separation of inorganic byproducts.

Catalytic Synthesis Using Transition Metal Complexes

Nickel-Catalyzed Halide-Cyanate Exchange

A phosgene-free alternative employs nickel catalysts for direct conversion of 2-bromobenzoyl halides to isocyanates. Patent data reveals:

Optimized Protocol

-

Catalyst : Ni(II) complex (5 mol%)

-

Substrate : 2-Bromobenzoyl bromide

-

Cyanate Source : Potassium cyanate (1.5 equiv)

-

Solvent : Dimethylacetamide (DMAC)

Performance Metrics

| Metric | Value |

|---|---|

| Conversion | 72% |

| Isolated Yield | 35% |

| Purity (GC-MS) | >95% |

The extended reaction time at elevated temperatures compensates for the steric hindrance imposed by the bromine substituent. DMAC enhances catalyst stability but complicates product isolation due to high boiling points.

Purification and Characterization

Chromatographic Purification

Silica gel chromatography with petroleum ether/ethyl acetate (10:1) effectively separates this compound from dimeric byproducts. Reported Rf values range from 0.39–0.55 depending on substitution patterns.

Spectroscopic Characterization

1H NMR (400 MHz, CDCl₃)

HRMS

IR (KBr)

Industrial-Scale Adaptations

Q & A

Q. What are the optimal reaction conditions for synthesizing 2-bromobenzoyl isocyanate, and how do side reactions impact yield?

Synthesis typically involves the reaction of 2-bromobenzoyl chloride with sodium cyanate or via Curtius rearrangement of acyl azides. Key parameters include temperature control (0–6°C storage to prevent decomposition ), anhydrous conditions to avoid hydrolysis, and inert atmospheres to minimize side reactions. Side products like ureas or carbamates may form due to moisture ingress. Yield optimization requires rigorous drying of reagents and solvents, with reaction progress monitored via FT-IR for isocyanate N=C=O stretch (~2270 cm⁻¹) .

Q. Which analytical techniques are most reliable for characterizing this compound purity and functional groups?

- GC-MS with derivatization : Indirect methods using n-dibutylamine (n-DBA) to form stable urea derivatives improve detection sensitivity .

- HPLC : Effective for quantifying trace impurities, especially when paired with UV detection at 254 nm .

- FT-IR and NMR : Confirm functional groups (e.g., isocyanate peak at ~2270 cm⁻¹ in IR; aromatic protons in 1H NMR at δ 7.2–8.1 ppm) .

- Elemental analysis : Validates stoichiometry, particularly for bromine content (~34.8% theoretical) .

Q. How should researchers handle and store this compound to ensure stability?

Store at 0–6°C under nitrogen or argon to prevent polymerization or hydrolysis . Use impervious gloves (e.g., nitrile) and sealed goggles during handling. Decontaminate spills with dry absorbents followed by 10% aqueous ethanol to neutralize residual isocyanate .

Advanced Research Questions

Q. How do solvent polarity and catalysts influence the reaction kinetics of this compound with nucleophiles?

Reaction rates with alcohols or amines follow second-order kinetics. Polar aprotic solvents (e.g., THF, DMF) enhance electrophilicity of the isocyanate group, reducing activation energy (Eₐ ≈ 30–52 kJ/mol for primary alcohols ). Catalysts like dibutyltin dilaurate lower Eₐ by stabilizing the transition state. Kinetic studies using microreactors reveal solvent-dependent Arrhenius parameters, with deviations >5% indicating competing pathways (e.g., allophanate formation) .

Q. What methodologies resolve contradictions in isocyanate quantification when comparing titration and GC-MS data?

Discrepancies arise from:

- Titration limitations : Overestimation due to interference from amines or moisture.

- GC-MS advantages : Derivatization with n-DBA eliminates volatility issues and enables detection limits of 0.02 µg . Cross-validate results using HPLC with internal standards (e.g., deuterated analogs) and statistical analysis (e.g., ANOVA for method comparison) .

Q. How can researchers design experiments to differentiate occupational asthma biomarkers specific to this compound exposure?

- Immunoassays : Develop MDI-albumin conjugates to detect IgE antibodies via fluorescence enzyme immunoassay (FEIA), correlating with clinical diagnostics .

- Cellular assays : Use peripheral blood mononuclear cells (PBMCs) to measure cytokine profiles (e.g., IL-4, IL-13) post-exposure .

- Controlled exposure studies : Compare spirometry data pre/post-challenge with LC-MS/MS quantification of urinary metabolites (e.g., bromophenyl carbamates) .

Q. What computational tools predict feasible synthetic routes for this compound derivatives?

AI-driven platforms (e.g., Reaxys, Pistachio) leverage reaction databases to propose routes via retrosynthesis. For example, coupling this compound with chiral amines for pharmaceutical intermediates involves evaluating steric hindrance and electronic effects using DFT calculations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.